3-methoxy-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane
Description
3-Methoxy-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane is a synthetic nortropane derivative featuring a bicyclic 8-azabicyclo[3.2.1]octane core. This structure is analogous to the natural tropane alkaloids (e.g., cocaine, atropine) but lacks the N-methyl group characteristic of tropane . Key structural modifications include:
- 8-Position substitution: A 6-(trifluoromethyl)pyridine-3-carbonyl moiety, which enhances lipophilicity and may improve target affinity through π-π stacking or hydrophobic interactions .
The trifluoromethyl group is notable for its electron-withdrawing properties and resistance to metabolic degradation, a feature leveraged in fluorinated PET tracers like [18F]NS12137 (a related 8-azabicyclo[3.2.1]octane derivative with NET affinity) .
Properties
IUPAC Name |
(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2/c1-22-12-6-10-3-4-11(7-12)20(10)14(21)9-2-5-13(19-8-9)15(16,17)18/h2,5,8,10-12H,3-4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCARBJCJXOWMNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)C3=CN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-methoxy-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane involves several steps. One common method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon–carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild conditions . The industrial production of this compound often involves large-scale synthesis using similar methods, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-methoxy-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been explored for its potential as a therapeutic agent due to its interaction with biological targets, particularly in the following areas:
Anticancer Activity
Research indicates that derivatives of bicyclic compounds, including this one, exhibit cytotoxic properties against various cancer cell lines. For instance, studies have shown that similar structures can lead to compounds with enhanced potency against human colon cancer cell lines and other malignancies .
Neuropharmacology
The azabicyclo structure is known for its ability to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders. The compound's ability to modulate dopaminergic and serotonergic pathways could be beneficial in developing treatments for conditions like depression and schizophrenia.
Antimicrobial Properties
Some derivatives of similar compounds have demonstrated antimicrobial activity, making this compound a candidate for further investigation in the development of new antibiotics or antifungal agents.
Case Studies
Several studies have highlighted the effectiveness of related compounds in various applications:
- Study on Anticancer Properties : A series of Mannich bases derived from bicyclic structures were assessed for their cytotoxic effects. Results indicated that certain modifications led to compounds with significantly improved activity compared to standard chemotherapeutics like 5-fluorouracil .
- Neuropharmacological Assessment : Investigations into the effects of azabicyclo derivatives on neurotransmitter systems revealed promising results in modulating receptor activity, suggesting potential for treating mood disorders and anxiety .
Data Tables
Mechanism of Action
The mechanism of action of 3-methoxy-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane involves the inhibition of carotenoid biosynthesis in plants. This compound targets specific enzymes in the biosynthetic pathway, leading to the disruption of essential processes required for plant growth. The molecular targets include enzymes such as phytoene desaturase, which is crucial for the production of carotenoids .
Comparison with Similar Compounds
Key Observations :
- Fluorinated Derivatives : Compounds like [18F]NS12137 demonstrate the utility of fluorine in enhancing binding affinity (e.g., NET selectivity) and enabling PET imaging . The target compound’s trifluoromethyl group may similarly improve pharmacokinetics.
- Sulfur-Containing Analogs : Thioether (e.g., 3-(2-pyridinylsulfanyl)) and sulfonamide derivatives (e.g., 33 in ) highlight the role of sulfur in modulating electronic properties and target engagement .
- Oxygen-Based Substituents : Methoxy (target compound) and tolyloxy groups () influence steric bulk and hydrogen-bonding capacity, impacting receptor selectivity .
Pharmacological Profiles
- Neurotransmitter Transporter Affinity: Fluorinated 8-azabicyclo[3.2.1]octanes (e.g., [18F]NCFHEP) exhibit high binding to norepinephrine transporters (NET), with Ki values <10 nM, compared to weaker serotonin/dopamine transporter affinity (Ki >500 nM) . The trifluoromethyl group in the target compound may similarly enhance selectivity.
- Anticholinergic Activity : Tropane derivatives like 3-(diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane () demonstrate historical relevance in muscarinic receptor antagonism .
Physicochemical Properties
- Metabolic Stability: Fluorine and methoxy groups may reduce oxidative metabolism, extending half-life compared to non-halogenated analogs .
Biological Activity
3-Methoxy-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C16H18F3N3O2
- Molecular Weight : 351.33 g/mol
- CAS Number : 386704-04-7
The compound features a bicyclic structure with a methoxy group and a trifluoromethyl-pyridine moiety, which are significant for its biological interactions.
Biological Activity Overview
The biological activity of 3-methoxy-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane has been investigated in various contexts, particularly its effects on cellular pathways and potential therapeutic applications:
- Antiviral Activity : Preliminary studies indicate that compounds with similar structures exhibit antiviral properties, particularly against HIV and Dengue virus. The trifluoromethyl group is often associated with enhanced biological activity due to its electron-withdrawing nature, which can stabilize the molecular structure against metabolic degradation .
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in viral replication or host cell signaling pathways. For instance, related compounds have shown to inhibit the CCR5 receptor, which plays a crucial role in T-cell migration and proliferation in HIV infection .
- Cytotoxicity Studies : In vitro assays have demonstrated varying degrees of cytotoxicity against different cancer cell lines, suggesting potential for development as an anticancer agent. The structure-activity relationship (SAR) studies indicate that modifications to the bicyclic core can significantly affect cytotoxic potency .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of HIV replication | |
| Enzyme Inhibition | CCR5 receptor antagonism | |
| Cytotoxicity | Dose-dependent effects on cancer cells |
Case Study 1: Antiviral Efficacy
A study conducted on similar azabicyclo compounds revealed significant antiviral activity against HIV strains resistant to conventional therapies. The mechanism was attributed to the inhibition of viral entry into host cells by blocking CCR5 receptors .
Case Study 2: Cytotoxic Effects
Research involving various cancer cell lines showed that derivatives of this compound exhibited IC50 values ranging from 10 to 50 µM, indicating moderate cytotoxicity. The study highlighted the importance of functional groups in determining the efficacy of these compounds in targeting cancer cells .
The mechanisms through which 3-methoxy-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane exerts its biological effects include:
- Receptor Modulation : By interacting with specific receptors such as CCR5, it may alter signaling pathways involved in immune response and viral entry.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways or viral replication processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
